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Compound of Interest

Compound Name:
1-(4-Chloro-3-

hydroxyphenyl)ethanone

CAS No.: 61124-56-9

Cat. No.: B1601679

Get Quote

Application Note: 1-(4-Chloro-3-
hydroxyphenyl)ethanone
Advanced Functionalization & Material Science
Applications[1]
Technical Profile & Chemical Identity
1-(4-Chloro-3-hydroxyphenyl)ethanone is a bifunctional aromatic building block

characterized by a "push-pull" electronic structure. The electron-donating hydroxyl group (-OH)

at the meta position relative to the acetyl group, combined with the electron-withdrawing acetyl

(-COCH₃) and chloro (-Cl) substituents, creates a unique dipole and reactivity profile suitable

for high-performance materials.
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Property Specification

CAS Number 53488-14-5

IUPAC Name 1-(4-Chloro-3-hydroxyphenyl)ethanone

Molecular Formula C₈H₇ClO₂

Molecular Weight 170.59 g/mol

Appearance White to off-white crystalline powder

Melting Point 103–104 °C

Solubility
Soluble in MeOH, EtOH, DMSO, DMF;

Sparingly soluble in water

pKa (Calculated) ~7.5 (Phenolic OH)

Synthesis Protocol: Regioselective Ring Chlorination
Objective: Synthesize 1-(4-chloro-3-hydroxyphenyl)ethanone from 3-hydroxyacetophenone

with high regioselectivity, avoiding

-chlorination (side chain) or ortho-substitution (position 2).

Mechanism: The hydroxyl group activates the benzene ring at positions ortho and para.

Position 4 (para to OH) is sterically favored over Position 2 (sandwiched between OH and

Acetyl). The acetyl group deactivates the ring but directs meta, reinforcing substitution at

Position 4 relative to itself? No, Acetyl is meta-directing, which directs to positions 3 and 5

relative to itself. However, the strong activation of the -OH group dominates the orientation. The

challenge is preventing chlorination of the methyl ketone (alpha-position).

Method: Chlorination using N-Chlorosuccinimide (NCS) in a polar aprotic solvent.

Reagents & Equipment[1][2][3]
Precursor: 3-Hydroxyacetophenone (3-HAP)

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
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Solvent: Acetonitrile (ACN) or DMF

Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - promotes electrophilic aromatic

substitution.

Step-by-Step Protocol
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-

hydroxyacetophenone (13.6 g, 100 mmol) in Acetonitrile (100 mL).

Catalyst Addition: Add p-TsOH (1.7 g, 10 mmol) and stir at room temperature for 10 minutes.

Chlorination: Cool the solution to 0–5 °C using an ice bath. Slowly add NCS (14.0 g, 105

mmol) portion-wise over 30 minutes. Note: Slow addition prevents exotherm and over-

chlorination.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 7:3) or HPLC.

Quenching: Pour the reaction mixture into ice-cold water (300 mL). A precipitate should form.

[4]

Extraction (if oil forms): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with

Brine, dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

Target Yield: 85–90%

Validation:

H NMR should show para-coupling constants or singlet patterns confirming the 1,3,4-
substitution pattern.

Pathway Visualization
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Figure 1: Synthetic pathway for the regioselective chlorination of 3-hydroxyacetophenone.

Material Science Applications
A. Precursor for Poly(Arylene Ether Ketone)s (PAEKs)
This compound serves as a specialized "AB-type" monomer or a terminating agent for high-

performance engineering plastics. The 4-chloro group is activated for Nucleophilic Aromatic

Substitution (

) by the ortho-acetyl group (though less activated than if it were para, the electronic withdrawal
is sufficient in high-temperature polymerizations).

Utility: Introduction of pendant acetyl groups into the polymer backbone allows for post-

polymerization crosslinking or functionalization.

Protocol: Copolymerization with 4,4'-difluorobenzophenone and hydroquinone in

sulfolane/K₂CO₃ at 160–200 °C.

B. Synthesis of NLO-Active Chalcones
The acetyl group allows for Claisen-Schmidt condensation with aromatic aldehydes to form

Chalcones (1,3-diaryl-2-propen-1-ones). These derivatives exhibit Non-Linear Optical (NLO)

properties due to the extended
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-conjugation and charge transfer between the electron-rich phenol and electron-poor aldehyde
rings.

Protocol: Microwave-Assisted Claisen-Schmidt Condensation

Mix: Combine 1-(4-chloro-3-hydroxyphenyl)ethanone (1.0 equiv) and substituted

benzaldehyde (1.0 equiv) in Ethanol.

Catalyst: Add KOH (40% aq. solution, 0.5 mL).

Irradiation: Microwave at 140 W, 80 °C for 2–5 minutes.

Workup: Pour into ice water, acidify with dilute HCl (pH 4–5). Filter the yellow/orange solid.

Application: The resulting chalcone is coated onto glass substrates for Second Harmonic

Generation (SHG) testing.

Application Workflow Diagram
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Figure 2: Divergent application workflows for optoelectronics and polymer synthesis.

Characterization & Validation
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To ensure the integrity of the material for high-precision applications, the following QC

parameters must be met.

Technique Parameter Acceptance Criteria

HPLC Purity (Area %) > 98.5%

H NMR

(DMSO-d

, 400 MHz)

2.55 (s, 3H, Acetyl), 10.4 (s,

1H, OH), 7.4–7.6 (m, 3H, Ar-

H). Absence of

-chloro signal at ~4.8 ppm.

IR Spectroscopy Carbonyl Stretch
Strong peak at ~1680 cm⁻¹

(Ketone)

IR Spectroscopy Hydroxyl Stretch
Broad band at 3200–3400

cm⁻¹

Mass Spec [M+H]⁺
m/z 171.0 (Cl isotope pattern

observed)

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[5]

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic

ring.

Disposal: Halogenated organic waste.

References
Synthesis of Hydroxyacetophenones:ChemicalBook. "Synthesis methods of 3'-

hydroxyacetophenone."

Chalcone Synthesis:RJPBCS. "Synthesis and Characterization of 4-Hydroxy Chalcones."
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Material Properties:PubChem. "1-(4-Chloro-3-hydroxyphenyl)ethanone Compound

Summary."

Chlorination Protocols:ResearchGate. "Synthesis and crystal structure of 2-chloro-1-(3-

hydroxyphenyl)ethanone" (Comparative methodology for regioselectivity).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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